
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and three bromine atoms attached to the imidazole ring, making it a highly substituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of imidazole with benzoyl chloride in an anhydrous solvent like benzene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Benzoyl Chloride: Used in the reaction with imidazole.
Anhydrous Solvents: Such as benzene, used to maintain reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone: Unique due to its high degree of bromination and phenyl substitution.
(1H-Imidazol-1-yl)(phenyl)methanone: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Contains two imidazole rings, offering different chemical properties and applications.
Uniqueness
This compound is unique due to its high degree of bromination, which enhances its reactivity and potential for forming complex derivatives. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
6595-52-4 |
|---|---|
Formule moléculaire |
C10H5Br3N2O |
Poids moléculaire |
408.87 g/mol |
Nom IUPAC |
phenyl-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C10H5Br3N2O/c11-7-8(12)15(10(13)14-7)9(16)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
FJRPOYMCNGDYKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



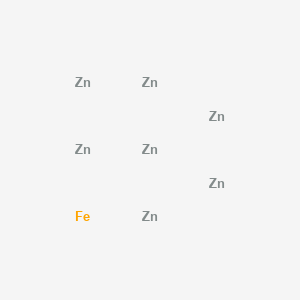

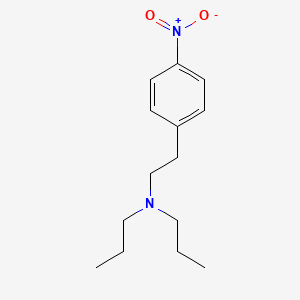
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
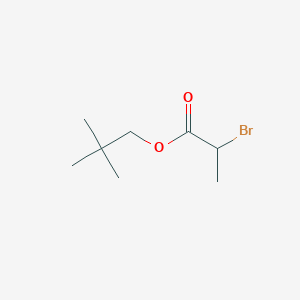
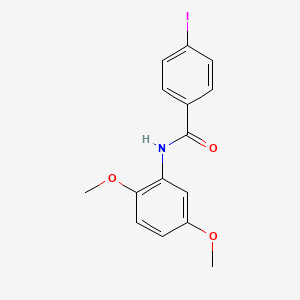
![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
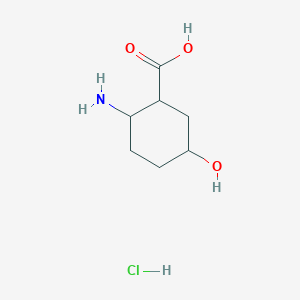
![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)
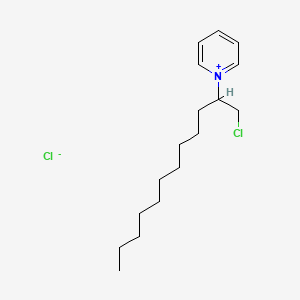
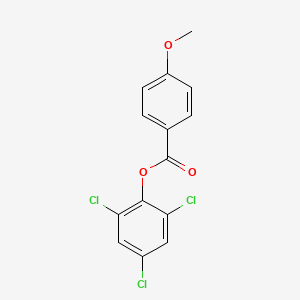

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)
